molecular formula C20H20I2N2O5 B1330872 N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine CAS No. 3786-08-1

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine

Cat. No.: B1330872
CAS No.: 3786-08-1
M. Wt: 622.2 g/mol
InChI Key: DWIHCEZUWCRUES-IRXDYDNUSA-N
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Description

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine is a synthetic peptide compound with the molecular formula C20H20I2N2O5 and a molecular weight of 622.19 g/mol . This compound is characterized by the presence of two iodine atoms on the tyrosine residue, which can significantly influence its chemical and biological properties.

Scientific Research Applications

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction can produce deiodinated peptides .

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20I2N2O5/c1-11(25)23-16(9-12-5-3-2-4-6-12)19(27)24-17(20(28)29)10-13-7-14(21)18(26)15(22)8-13/h2-8,16-17,26H,9-10H2,1H3,(H,23,25)(H,24,27)(H,28,29)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIHCEZUWCRUES-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20I2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3786-08-1
Record name N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3786-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-acetyl-3-phenyl-L-alanyl)-3,5-diiodo-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine used in studies of pepsin and other acidic proteases?

A: this compound (APDT) serves as a synthetic substrate to assess the enzymatic activity of pepsin and similar acidic proteases. By measuring the rate of APDT hydrolysis, researchers can compare the activity levels of different pepsin isoforms or evaluate the effectiveness of potential pepsin inhibitors. [, , ]

Q2: Do all pepsins hydrolyze APDT at the same rate?

A: No, the research indicates variation in APDT hydrolysis rates among different pepsins. For instance, pepsins isolated from rat gastric mucosa exhibited significantly lower activity towards APDT compared to porcine pepsin. [] This suggests structural differences among pepsins can influence their substrate specificity and catalytic efficiency.

Q3: Can the ability to hydrolyze APDT be used to classify different types of acidic proteases?

A: While APDT hydrolysis is a characteristic of pepsin-like enzymes, it's not a definitive classification tool. Research shows a chymosin-like protease from harp seal exhibited very low activity on APDT, despite sharing similarities with pepsin in other aspects. [] This highlights the need to consider multiple factors, including substrate specificity, inhibitor sensitivity, and other biochemical properties, for accurate classification of acidic proteases.

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